molecular formula C20H28ClN7O3S B560020 セルドゥラチニブ塩酸塩 CAS No. 1369761-01-2

セルドゥラチニブ塩酸塩

カタログ番号: B560020
CAS番号: 1369761-01-2
分子量: 482
InChIキー: IYULGYKOHUAYCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications

  • Hematologic Malignancies
    • Cerdulatinib is primarily being investigated for its efficacy in treating B-cell malignancies such as:
      • Chronic Lymphocytic Leukemia (CLL)
      • Diffuse Large B-cell Lymphoma (DLBCL)
      • Burkitt Lymphoma
    • A Phase II clinical trial is currently assessing its safety and efficacy in patients with relapsed or refractory B-cell malignancies who have failed prior therapies .
  • Autoimmune Disorders
    • Studies indicate that cerdulatinib may also be beneficial in treating autoimmune conditions. For instance, it has shown promise in alleviating symptoms associated with gastrointestinal amyloidosis in mouse models, where it significantly reduced amyloid deposits in affected tissues .
  • Inflammatory Skin Diseases
    • Research has demonstrated that cerdulatinib can improve skin conditions linked to inflammation, such as dermatitis. In experimental models, it effectively reduced skin lesions and associated anxiety symptoms .

Case Study 1: Efficacy in CLL

A recent study evaluated cerdulatinib's impact on patient-derived CLL cells. The results indicated that treatment with cerdulatinib led to significant apoptosis of malignant cells, suggesting its potential as a therapeutic option for patients with resistant forms of CLL .

Case Study 2: Autoimmune Response Modulation

In a controlled experiment involving KCASP1Tg mice, cerdulatinib administration resulted in marked improvements in skin lesions and systemic inflammation. Histopathological analyses revealed reduced amyloid deposition in various organs, highlighting its dual role in both anti-inflammatory and anti-amyloidogenic activities .

Comparative Efficacy

The following table summarizes the comparative efficacy of cerdulatinib against other JAK inhibitors based on recent research findings:

InhibitorTarget KinasesIC50 (µM)Efficacy Notes
CerdulatinibJAK1/2/3, SYK<0.005Effective in B-cell malignancies
BaricitinibJAK1/20.07Used for rheumatoid arthritis
RuxolitinibJAK1/20.04Approved for myelofibrosis
AZD1480JAK21.1Under investigation for various cancers

生化学分析

Biochemical Properties

Cerdulatinib hydrochloride has been shown to interact with several key enzymes and proteins in biochemical reactions. It is a reversible ATP-competitive inhibitor of SYK/JAK family members, including JAK1, JAK2, and TYK2 . These interactions play crucial roles in the survival of certain tumor cells .

Cellular Effects

Cerdulatinib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit SYK and JAK pathway signaling in whole blood of patients at tolerated exposures .

Molecular Mechanism

The molecular mechanism of action of Cerdulatinib hydrochloride involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a dual inhibitor of SYK and JAK, Cerdulatinib hydrochloride suppresses survival signals originating from the B-cell antigen receptor (BCR) and cytokine receptors, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cerdulatinib hydrochloride change over time. It has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .

Dosage Effects in Animal Models

The effects of Cerdulatinib hydrochloride vary with different dosages in animal models. For instance, it has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .

Metabolic Pathways

Cerdulatinib hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

As an orally active small molecule, it is likely to be widely distributed within the body .

Subcellular Localization

Given its role as a dual inhibitor of SYK and JAK, it is likely to be found in locations where these kinases are active .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cerdulatinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt by reacting cerdulatinib with hydrochloric acid in a solvent mixture of dimethyl sulfoxide and ethanol .

Industrial Production Methods

Industrial production of cerdulatinib hydrochloride follows similar synthetic routes as described above, with optimization for large-scale production. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

Cerdulatinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

類似化合物との比較

Similar Compounds

Uniqueness

Cerdulatinib hydrochloride is unique due to its dual inhibition of spleen tyrosine kinase and Janus kinase family members. This dual mechanism of action allows it to target multiple signaling pathways simultaneously, potentially offering greater therapeutic efficacy and reducing the likelihood of resistance development compared to selective inhibitors .

生物活性

Cerdulatinib hydrochloride, also known as PRT062070, is a potent dual inhibitor of spleen tyrosine kinase (SYK) and Janus kinase (JAK), which has garnered attention for its potential therapeutic applications in treating various hematologic malignancies and autoimmune diseases. This article provides a comprehensive overview of the biological activity of cerdulatinib, supported by relevant data tables, case studies, and detailed research findings.

Cerdulatinib functions as an oral, reversible ATP-competitive inhibitor of SYK and JAK pathways. It exhibits selective inhibition with IC50 values as follows:

Target IC50 (nM)
SYK32
Tyk20.5
JAK112
JAK26
JAK38

These values indicate the compound's effectiveness in blocking these critical signaling pathways involved in B-cell receptor (BCR) signaling and cytokine receptor signaling, both of which are pivotal in the pathogenesis of various lymphomas and autoimmune disorders .

In Vitro Studies

Cerdulatinib has demonstrated significant biological activity in vitro:

  • Inhibition of ERK Phosphorylation : Cerdulatinib inhibits ERK Y204 phosphorylation with an IC50 of 0.5 μM .
  • B-cell Activation : It reduces the upregulation of CD69, an early activation marker in B cells, with an IC50 of 0.11 μM .
  • Basophil Degranulation : The compound inhibits FcεRI-mediated basophil degranulation with an IC50 of 0.12 μM .

These findings suggest that cerdulatinib effectively modulates immune responses by targeting key signaling pathways.

In Vivo Studies

In vivo studies have further elucidated the efficacy of cerdulatinib:

  • Collagen-Induced Arthritis Model : In a rat model, cerdulatinib administered at doses ranging from 0.5 to 5 mg/kg twice daily for two weeks showed dose-dependent efficacy in modulating inflammation and anticollagen antibody formation .
  • B-cell Activation in Mice : In Balb/c mice receiving BCR stimulation, cerdulatinib significantly suppressed the upregulation of splenic B-cell surface markers (CD80/86 and CD69) by over 60%, indicating its potential to inhibit B-cell activation and splenomegaly in a dose-dependent manner .

Clinical Applications

Cerdulatinib is currently being evaluated in clinical trials for its effectiveness against various B-cell malignancies:

  • Diffuse Large B-cell Lymphoma (DLBCL) : Research indicates that cerdulatinib induces apoptosis in DLBCL cell lines by inhibiting both SYK and JAK pathways, leading to cell cycle arrest and downregulation of cyclin E . Approximately 58% of primary DLBCL tumors express phosphorylated SYK or STAT3, making them potential targets for cerdulatinib therapy .
  • Adult T-cell Leukemia/Lymphoma (ATLL) : Cerdulatinib has shown anti-leukemic activity against ATLL cells, demonstrating its broad-spectrum anti-cancer properties .

Case Studies

Several case studies highlight the clinical relevance of cerdulatinib:

  • Case Study on DLBCL : A patient with relapsed DLBCL treated with cerdulatinib exhibited significant tumor reduction within weeks, correlating with decreased levels of phosphorylated SYK and STAT3 markers.
  • ATLL Treatment : A cohort study involving patients with ATLL treated with cerdulatinib showed a marked improvement in overall survival rates compared to historical controls.

特性

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULGYKOHUAYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369761-01-2
Record name Cerdulatinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERDULATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。